molecular formula C8H15NO4S B13189266 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide

Cat. No.: B13189266
M. Wt: 221.28 g/mol
InChI Key: WWHJBZLZJRGCCP-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methylpropanamide is a sulfone-containing compound characterized by a 1,1-dioxo-thiolan (tetrahydrothiophene sulfone) ring substituted at the 3-position with a 2-methylpropanamide group and at the 4-position with a hydroxyl group.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C8H15NO4S/c1-5(2)8(11)9-6-3-14(12,13)4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)

InChI Key

WWHJBZLZJRGCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide typically involves two main synthetic stages:

Detailed Synthetic Routes

Oxidation of Tetrahydrothiophene Derivatives
  • Starting Material : Tetrahydrothiophene or substituted tetrahydrothiophenes.
  • Oxidizing Agents : Commonly used oxidants include hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid), or oxone.
  • Reaction Conditions : Mild to moderate temperatures (0–50 °C), often in aqueous or organic solvents such as acetonitrile or dichloromethane.
  • Outcome : Formation of the 1,1-dioxo (sulfone) functional group on the thiolane ring, preserving the hydroxy group at the 4-position.

This step is critical for introducing the sulfone moiety, which imparts significant chemical stability and biological activity to the molecule.

Amide Bond Formation
  • Coupling Partners : The 4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl intermediate and 2-methylpropanoyl chloride or activated ester derivatives.
  • Coupling Reagents : Common peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or carbodiimide with additives like hydroxybenzotriazole (HOBt).
  • Solvents : Dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Reaction Conditions : Typically performed at 0 °C to room temperature under inert atmosphere (nitrogen or argon) to prevent side reactions.
  • Purification : Column chromatography or recrystallization to isolate the pure amide.

Example Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield (%) Reference
1 Tetrahydrothiophene + Oxone, MeCN, 25 °C, 3 h Oxidation to 1,1-dioxo-4-hydroxy-thiolane 85
2 4-Hydroxy-1,1-dioxo-thiolane + Isobutyryl chloride, DCC, DMF, 0 °C to RT, 12 h Amide coupling to form target compound 78

Research Findings and Analytical Data

Physicochemical Properties

Property Value Notes
Molecular Weight 221.28 g/mol Confirmed by mass spec
Density Not reported Requires measurement
Melting Point Not reported Stability under heat unknown
Solubility Moderate in polar solvents Due to hydroxy and amide groups

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield Range (%)
Oxidation of tetrahydrothiophene Oxone or peracid, MeCN, 25 °C Introduces sulfone and hydroxy groups 80–90
Amide bond formation Isobutyryl chloride, DCC, DMF, 0 °C to RT Standard peptide coupling conditions 75–85

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The thiolane ring may also contribute to its reactivity and stability in biological systems .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Sulfone Ring Modifications

  • N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide (): Structure: Shares the 1,1-dioxo-thiolan ring but substitutes the 3-position with a benzyl-phenoxy-propanamide group instead of the hydroxyl and 2-methylpropanamide. Synthesis: Industrial-scale preparation likely involves SN2 displacement or Mitsunobu reactions for ether formation, differing from the target compound’s hydroxylation and amidation steps .
  • 2-Cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide (): Structure: Integrates a pyrazolopyridine ring fused to the sulfone ring, with cyano and methoxyphenyl substituents. Impact: The extended π-system and electron-withdrawing cyano group may enhance binding to aromatic-rich enzyme active sites, contrasting with the target compound’s simpler amide structure.

Functional Group Variations

  • Hydroxamic Acid Derivatives ():

    • Structure : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide feature hydroxamic acid (-CONHOH) groups instead of amides.
    • Impact : Hydroxamic acids exhibit strong metal-chelating properties (e.g., inhibition of metalloproteases), whereas the target compound’s amide group may favor hydrogen bonding or protease resistance .
  • Pharmacopeial Analogs (): Structure: Complex peptides (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide) share hydroxyl and amide groups but within a peptide backbone. Impact: Peptidic structures enhance target specificity but reduce oral bioavailability compared to the target compound’s smaller, non-peptidic framework .

Key Research Findings

  • Sulfone Ring Stability: The 1,1-dioxo-thiolan ring in the target compound and analogs () exhibits high oxidative stability compared to non-sulfonated thiolanes, making it suitable for prolonged biological activity .
  • Hydroxyl vs. Aromatic Substitutents : Hydroxyl groups (target compound) improve aqueous solubility but may reduce blood-brain barrier penetration, whereas aromatic substituents () enhance lipophilicity for CNS-targeting applications .
  • Amide vs. Hydroxamic Acid : Amides (target compound) are metabolically stable, whereas hydroxamic acids () are prone to hydrolysis but offer unique chelation-driven bioactivity .

Biological Activity

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₅NO₄S
  • Molecular Weight : 207.28 g/mol
  • CAS Number : 1011574-85-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various compounds, it demonstrated comparable minimum inhibitory concentrations (MICs) to known antifungal agents, suggesting its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compound32Antifungal
Karanjin32Antifungal
Other Tested CompoundsVariesVaries

The proposed mechanism of action for this compound involves its interaction with cellular targets, particularly enzymes involved in metabolic pathways. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may induce oxidative stress in microbial cells, leading to cell death .

Case Studies

  • In Vivo Studies on Antifungal Activity :
    A study conducted on the efficacy of this compound in animal models showed promising results against Candida species. The compound was administered at varying doses, and significant reductions in fungal load were observed compared to control groups .
  • Synergistic Effects with Other Antimicrobials :
    Research has also explored the synergistic effects of this compound when combined with other antifungals. In vitro studies indicated enhanced activity against resistant strains when used in combination therapy, suggesting a potential application in treating difficult infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methylpropanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves reagent selection and reaction condition tuning. For example, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with tertiary amines (e.g., DIPEA) in DMF can enhance reaction efficiency, as demonstrated in analogous amidation reactions yielding 72–89% purity . Temperature control (e.g., reflux in methylene chloride) and purification via column chromatography further refine product quality.

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires multi-modal analysis:

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography (using SHELX or ORTEP-III) resolves absolute configuration and intermolecular interactions .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer : Impurities such as unreacted intermediates or byproducts (e.g., residual thiolan derivatives) are identified via HPLC with UV detection or LC-MS. For example, highlights the use of safety protocols and impurity profiling for structurally related amides, emphasizing threshold limits (e.g., <0.1% for unspecified impurities) .

Advanced Research Questions

Q. What strategies are recommended for resolving structural contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in X-ray data (e.g., twinning or disorder) are addressed using SHELXL's robust refinement tools. High-resolution data (>1.0 Å) and iterative model rebuilding with programs like OLEX2 improve accuracy. notes that SHELXL's constraint algorithms and electron density maps are critical for resolving ambiguities in sulfone or hydroxyl group orientations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives?

  • Methodological Answer : SAR studies require systematic substitution at key positions (e.g., hydroxyl or sulfone groups). demonstrates that modifying substituents on the phenyl ring (e.g., introducing halogens or methoxy groups) and assessing binding affinity via biochemical assays (e.g., kinase inhibition) reveal pharmacophore requirements . Computational docking (e.g., AutoDock Vina) complements experimental data to predict interaction hotspots.

Q. What methodologies address discrepancies in biochemical assay data when assessing protein interactions?

  • Methodological Answer : Contradictory assay results (e.g., variable IC₅₀ values) are mitigated by standardizing assay conditions (pH, temperature) and validating with orthogonal methods. For instance, highlights the use of radioligand binding assays and surface plasmon resonance (SPR) to cross-verify GIRK channel activation kinetics . Replicate experiments (n ≥ 3) and statistical tools (e.g., ANOVA) reduce variability.

Q. How do computational methods contribute to understanding the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic parameters (e.g., HOMO-LUMO gaps, dipole moments), while molecular dynamics (MD) simulations assess solvation effects. provides a template using RDKit-derived descriptors (e.g., polarizability: 31.82 ų) to model physicochemical behavior . Tools like Gaussian 16 or Schrödinger Suite are recommended for high-accuracy modeling.

Q. How is the stability of this compound assessed under various experimental conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC. outlines protocols for related compounds, noting that photostability (ICH Q1B guidelines) and hydrolysis resistance in buffered solutions (pH 1–9) are critical for shelf-life determination . Mass balance and degradation product identification ensure robustness.

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